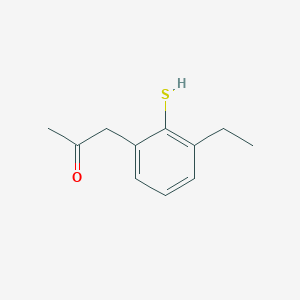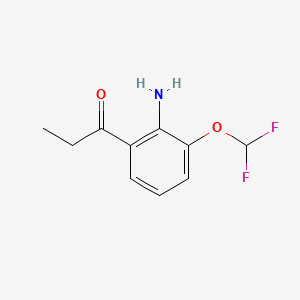
1-Chloro-1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes a chlorine atom, a methylthio group, and a trifluoromethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the process efficiently. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations to achieve consistent product quality.
化学反应分析
Types of Reactions
1-Chloro-1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol (EtOH) or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-Chloro-1-(2-(methylsulfinyl)-4-(trifluoromethyl)phenyl)propan-2-one or 1-Chloro-1-(2-(methylsulfonyl)-4-(trifluoromethyl)phenyl)propan-2-one.
Reduction: Formation of 1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-ol.
科学研究应用
1-Chloro-1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Chloro-1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, potentially altering their function and activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- 1-Chloro-1-(3-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the methylthio and trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.
属性
分子式 |
C11H10ClF3OS |
|---|---|
分子量 |
282.71 g/mol |
IUPAC 名称 |
1-chloro-1-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-6(16)10(12)8-4-3-7(11(13,14)15)5-9(8)17-2/h3-5,10H,1-2H3 |
InChI 键 |
OCVHDTDNBNPARB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


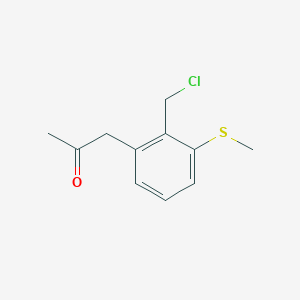

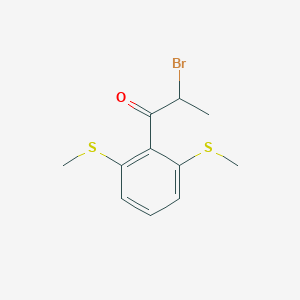
![Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-](/img/structure/B14047707.png)
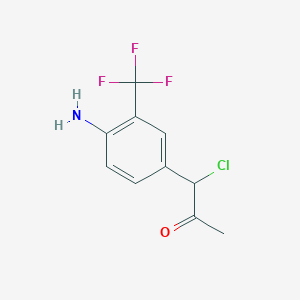
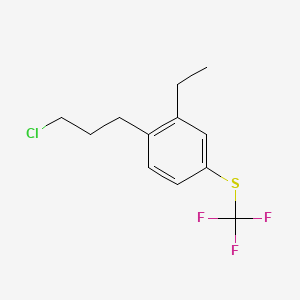
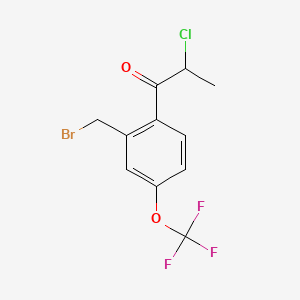

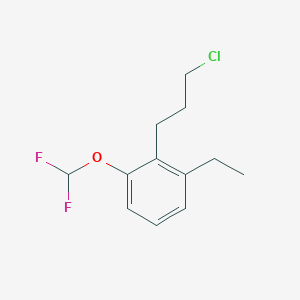
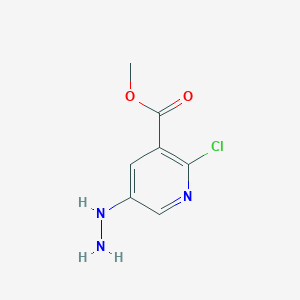
![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
